molecular formula C12H12N2O4S B14206079 N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide CAS No. 823220-07-1

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B14206079
CAS No.: 823220-07-1
M. Wt: 280.30 g/mol
InChI Key: KOCQFHZNTJFDJT-UHFFFAOYSA-N
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Description

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a methoxyphenyl group, and a sulfanyl methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylthiomethyl ketone with hydroxylamine to form the oxime, followed by cyclization with an appropriate carboxylic acid derivative to form the oxazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .

Scientific Research Applications

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, while the sulfanyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and molecules with methoxyphenyl and sulfanyl groups. Examples are:

Uniqueness

What sets N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

823220-07-1

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N-hydroxy-5-[(4-methoxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O4S/c1-17-8-2-4-10(5-3-8)19-7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

KOCQFHZNTJFDJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

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